Comprehensive Technical Guide on 2-(4-Bromophenyl)piperidine Hemioxalate: Chemical Architecture, Synthesis, and Applications
Comprehensive Technical Guide on 2-(4-Bromophenyl)piperidine Hemioxalate: Chemical Architecture, Synthesis, and Applications
Target Audience: Research Chemists, Medicinal Chemists, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper
Executive Summary
The compound 2-(4-Bromophenyl)piperidine and its stable salt form, 2-(4-Bromophenyl)piperidine hemioxalate (CAS: 383128-14-1), represent critical building blocks in contemporary medicinal chemistry and materials science[1],[2]. Featuring a highly versatile piperidine core substituted with a halophenyl moiety, this compound serves as a privileged scaffold for the synthesis of complex neuroactive agents, selective receptor modulators, and advanced agrochemicals[2],[3].
As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. We will explore the mechanistic rationale behind its structural design, detail a self-validating synthetic protocol, and examine its pharmacological utility.
Structural Chemistry & Physicochemical Profiling
The Rationale Behind the Scaffold
The architecture of 2-(4-Bromophenyl)piperidine is strategically designed for late-stage functionalization and target-specific binding:
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The Piperidine Ring: Confers essential basicity and conformational flexibility. In biological systems, the protonated secondary amine often anchors the molecule to receptor binding pockets via critical salt-bridge interactions (e.g., with aspartate or glutamate residues in GPCRs)[4].
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The 4-Bromophenyl Vector: The bromine atom is not merely a lipophilic enhancer; it is a synthetic handle. It enables rapid diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to rapidly synthesize libraries of complex biaryl or aminated derivatives[2],[5].
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The Hemioxalate Salt Form: Free base piperidines are prone to oxidative degradation and can be difficult to handle as viscous oils. By reacting the free base with oxalic acid, chemists isolate the compound as a highly crystalline "hemioxalate" salt (one molecule of oxalic acid per two molecules of the piperidine derivative)[6],[3]. This drastically improves shelf-life, handling, and purification without the need for extensive chromatography.
Quantitative Data Summary
The following table synthesizes the critical physicochemical properties of the compound, crucial for formulation and synthetic planning[7],[3].
| Property | Value / Description |
| Chemical Name | 2-(4-Bromophenyl)piperidine hemioxalate |
| CAS Number | 383128-14-1 |
| Molecular Formula | C₁₂H₁₅BrNO₂ (Salt) / C₁₁H₁₄BrN (Free Base) |
| Molecular Weight | 285.16 g/mol (Salt) / 240.14 g/mol (Free Base) |
| Appearance | Off-white solid |
| XLogP3 (Lipophilicity) | 2.9 (Free Base) |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 305.1 °C at 760 mmHg |
| Storage Conditions | 0–8 °C, dry and dark |
Synthetic Workflows & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the synthesis of 2-(4-Bromophenyl)piperidine hemioxalate must be approached as a self-validating system. The following protocol utilizes a Grignard addition to a protected cyclic imine equivalent, followed by deprotection and salt formation.
Step-by-Step Methodology
Phase 1: Nucleophilic Addition (C-C Bond Formation)
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Preparation: Purge a flame-dried round-bottom flask with inert N₂. Dissolve 1-Boc-2-methoxypiperidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.
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Addition: Dropwise, add 4-Bromophenylmagnesium bromide (1.2 eq, 1M in THF) over 30 minutes. Causality: The low temperature prevents unwanted ring-opening side reactions and controls the exothermicity of the Grignard addition.
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Validation (IPC 1): Quench a 0.1 mL aliquot in saturated NH₄Cl. Analyze via LC-MS to confirm the disappearance of the starting material and the presence of the 1-Boc-2-(4-bromophenyl)piperidine intermediate.
Phase 2: Deprotection (Free Base Isolation) 4. Reaction: Concentrate the organic layer and redissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10.0 eq) at 0 °C, then warm to room temperature for 2 hours. 5. Workup: Neutralize the reaction mixture carefully with 1M NaOH until pH > 10. Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo. 6. Validation (IPC 2): Perform TLC (Eluent: 90:10 DCM:MeOH with 1% NH₄OH). A ninhydrin stain should reveal a dark spot indicative of the secondary amine (free base).
Phase 3: Hemioxalate Salt Crystallization 7. Salt Formation: Dissolve the crude 2-(4-Bromophenyl)piperidine free base in anhydrous ethanol. In a separate flask, dissolve anhydrous oxalic acid (0.5 eq) in a minimal amount of ethanol. 8. Crystallization: Slowly add the oxalic acid solution to the free base solution while stirring. A white/off-white precipitate will begin to form. Causality: The stoichiometric ratio of 0.5 eq specifically drives the formation of the hemioxalate, optimizing the crystal lattice energy and yielding a highly pure solid[6],[3]. 9. Isolation: Filter the solid under vacuum, wash with cold ethanol, and dry under high vacuum at 40 °C for 12 hours.
Synthetic Workflow Visualization
Figure 1: Self-validating synthetic workflow for 2-(4-Bromophenyl)piperidine hemioxalate.
Applications in Drug Discovery & Material Science
Neurological Pharmaceutical Development
The 2-arylpiperidine motif is a foundational pharmacophore in neuropharmacology. Derivatives of 2-(4-Bromophenyl)piperidine are extensively investigated as antagonists for tachykinin receptors (such as Substance P)[4]. By modulating these pathways, these compounds exhibit potential therapeutic efficacy against inflammatory diseases, depression, anxiety, and neuropathological disorders[4]. The bromophenyl group specifically allows medicinal chemists to fine-tune the steric bulk and electronic distribution required to fit into the deep hydrophobic pockets of these G-protein coupled receptors (GPCRs).
Material Science and Agrochemicals
Beyond human health, the robust chemical stability of the brominated piperidine scaffold makes it an excellent candidate for material science[1]. It is utilized in the synthesis of advanced polymers and performance coatings where resistance to environmental degradation is paramount[1],[2]. Furthermore, its ability to interact with specific enzymatic pathways makes it a valuable intermediate in the formulation of next-generation, environmentally conscious agrochemicals (herbicides and pesticides)[1],[3].
Pharmacological Pathway Visualization
Figure 2: General mechanism of action for neuroactive 2-arylpiperidine derivatives.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. The hemioxalate salt should exhibit the following spectral hallmarks:
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¹H-NMR (DMSO-d6, 400 MHz): Expect a distinct multiplet for the piperidine ring protons (1.40–1.90 ppm), a characteristic doublet of doublets for the benzylic proton at the C2 position (~3.80 ppm), and an AA'BB' aromatic system for the para-substituted bromophenyl ring (7.30–7.60 ppm). The presence of the hemioxalate counterion is confirmed by a broad singlet integrating to ~1 proton (representing the 0.5 equivalent of oxalic acid)[6],[3].
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Mass Spectrometry (ESI+): The base peak should correspond to the protonated free base[M+H]⁺ at m/z 240.0 and 242.0, displaying the classic 1:1 isotopic pattern indicative of a single bromine atom[7].
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Infrared Spectroscopy (FT-IR): Key stretching frequencies include a strong, broad N-H stretch (~3200 cm⁻¹), aromatic C=C stretches (~1490 cm⁻¹), and a distinct, sharp C=O stretch from the oxalate carboxylate group (~1610–1650 cm⁻¹)[6].
References
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J&K Scientific. "2-(4-Bromophenyl)piperidine hemioxalate | 383128-14-1." Accessed April 2026.1
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Chem-Impex International. "2-(4-Bromophenyl)piperidine hemioxalate." Accessed April 2026.2
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United States Patent Office. "US Patent 10,093,663 B2 - Acid addition salts and formulations." Accessed April 2026. 6
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Echemi. "383128-14-1, 2-(4-BROMO-PHENYL)-PIPERIDINE Characteristics." Accessed April 2026. 7
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Chem-Impex International. "2-(4-Bromophenyl)piperidine hemioxalate - Applications and Purity." Accessed April 2026. 3
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Google Patents (PT96405B). "PROCESS FOR THE PREPARATION OF 3-AMINOPIPERIDINE DERIVATIVES AND HETEROCYCLES CONTAINING NITROGEN." Accessed April 2026. 4
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